N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride
Overview
Description
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including indazole, pyrazole, and piperidine, which contribute to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 3,5-difluorobenzyl bromide and 1H-indazole-3-carboxylic acid. These intermediates undergo a series of reactions, including nucleophilic substitution, cyclization, and amide bond formation, to yield the final product. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The industrial production process also emphasizes stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol analogs
Scientific Research Applications
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug discovery and development for treating various diseases.
Industry: It is utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 3,5-difluoro-N-(piperidin-4-yl)benzamide
- 1H-indazole-3-carboxamide derivatives
- Pyrazole-based compounds
Uniqueness
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, and potential therapeutic activity, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C23H23ClF2N6O |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-1-piperidin-4-ylpyrazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H22F2N6O.ClH/c24-17-8-15(9-18(25)11-17)7-14-1-2-21-20(10-14)22(30-29-21)28-23(32)16-12-27-31(13-16)19-3-5-26-6-4-19;/h1-2,8-13,19,26H,3-7H2,(H2,28,29,30,32);1H |
InChI Key |
CATPWRUCKUHNQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.